N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
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Description
N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C36H38N4O8S2 and its molecular weight is 718.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with morpholine structures or related sulfonylbenzoyl functionalities often focuses on their synthesis and structural properties. For example, studies have explored the synthesis and crystal structure determination of compounds with morpholino and sulfonylbenzoyl groups, highlighting their conformation, hydrogen-bonding patterns, and supramolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Buu et al., 2019).
Pharmacological Activities
Compounds bearing morpholine and benzamide groups have been investigated for their pharmacological activities, including gastroprokinetic effects and potential as antiarrhythmic agents. These studies often focus on the relationship between chemical structure and biological activity, aiming to optimize therapeutic effects and selectivity (Kalo et al., 1995). Research in this area may contribute to the development of new drugs with improved efficacy and safety profiles.
Antimicrobial and Biological Activity
Some research has focused on the synthesis of morpholine derivatives and their evaluation for antimicrobial and other biological activities. This includes screening for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies, which are essential for drug discovery and the development of new therapies for various diseases (Mamatha S.V et al., 2019).
Antagonist and Receptor Studies
Another area of research involves the characterization of compounds as antagonists for specific receptors, which can have implications for treating conditions like obesity, depression, and addiction. Studies in this field aim to understand the interaction of these compounds with biological targets and assess their potential as therapeutic agents (Grimwood et al., 2011).
properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8S2/c1-25-23-29(7-13-33(25)37-35(41)27-3-9-31(10-4-27)49(43,44)39-15-19-47-20-16-39)30-8-14-34(26(2)24-30)38-36(42)28-5-11-32(12-6-28)50(45,46)40-17-21-48-22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQGISQYMWKVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |
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